molecular formula C16H15N3O2S B2615063 4-(furan-2-yl)-6-methyl-N-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 332849-72-6

4-(furan-2-yl)-6-methyl-N-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2615063
CAS No.: 332849-72-6
M. Wt: 313.38
InChI Key: XAZZIBGHWULBSZ-UHFFFAOYSA-N
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Description

This compound belongs to the Biginelli-type dihydropyrimidine (DHPM) family, characterized by a tetrahydropyrimidine core with diverse substituents. The structure includes:

  • C-6 position: A methyl group, enhancing steric and electronic stability.
  • C-2 position: A sulfanylidene (thioxo) moiety, critical for radical scavenging and redox activity.
  • C-5 position: An N-phenyl carboxamide, influencing solubility and target binding via π-π interactions.

DHPM derivatives are known for pharmacological activities, including antioxidant, antimicrobial, and antihypertensive effects .

Properties

IUPAC Name

4-(furan-2-yl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-10-13(15(20)18-11-6-3-2-4-7-11)14(19-16(22)17-10)12-8-5-9-21-12/h2-9,14H,1H3,(H,18,20)(H2,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZZIBGHWULBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CO2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-yl)-6-methyl-N-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step reactions. One common method includes the condensation of furan-2-carbaldehyde with appropriate amines and thiourea under acidic conditions to form the pyrimidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The exact mechanism of action for this compound is not fully understood. it is believed to interact with microbial cell membranes, disrupting their integrity and leading to cell death. The furan and pyrimidine rings may play a crucial role in binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound C-4 Substituent C-5 Substituent Key Biological Activity IC50 (DPPH Scavenging) Reference
Target Compound Furan-2-yl N-phenyl carboxamide Limited direct data; inferred antioxidant N/A
Methyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (3a) Furan-2-yl Methyl ester Moderate antioxidant 0.6 mg/ml (Compound 3c)
Ethyl 4-(2-chlorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 2-Chlorophenyl N-phenyl carboxamide Antimicrobial (no IC50 reported) N/A
4-(1,3-Diphenyl-1H-pyrazol-4-yl)-6-methyl-N-p-tolyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (8c) 1,3-Diphenylpyrazol-4-yl N-p-tolyl carboxamide Antihypertensive (structural data only) N/A
4-(3,4-Dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 3,4-Dimethoxyphenyl N-(2,4-dimethylphenyl) No activity data N/A

Key Observations:

Chlorophenyl/Heteroaryl Groups: Improve antimicrobial activity but reduce antioxidant efficacy due to increased hydrophobicity .

C-5 Carboxamide vs. Esters: Generally show better radical scavenging, possibly due to labile ester groups facilitating hydrogen donation .

Thioxo Moiet : Critical for redox activity. All compounds with this group demonstrated moderate-to-strong antioxidant or antimicrobial effects .

Biological Activity Gaps :

  • The target compound lacks direct antioxidant data but shares structural motifs with active esters (e.g., furan-2-yl and thioxo).
  • Carboxamide derivatives with bulky C-4 groups (e.g., 3,4-dimethoxyphenyl) prioritize stability over activity .

Research Implications

  • Antioxidant Potential: The target compound’s furan and thioxo groups suggest untapped antioxidant activity, warranting DPPH and FRAP assays.
  • Pharmacological Optimization : Introducing electron-donating groups (e.g., -OCH₃) to the phenyl carboxamide could enhance bioavailability .

Biological Activity

4-(Furan-2-yl)-6-methyl-N-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core with a furan ring and a phenyl group, contributing to its unique reactivity and biological profile. Its molecular formula is C14_{14}H14_{14}N2_{2}O2_{2}S, with a molecular weight of approximately 270.34 g/mol.

Antioxidant Activity

Research has shown that derivatives of tetrahydropyrimidines exhibit notable antioxidant properties. A study evaluated various derivatives for their ability to scavenge free radicals and concluded that compounds similar to 4-(furan-2-yl)-6-methyl-N-phenyl-2-sulfanylidene demonstrated significant antioxidant activity, with some exhibiting IC50 values comparable to established antioxidants .

Antiviral Activity

A related study focused on the synthesis of N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides for their inhibitory effects on HIV integrase. Although these derivatives did not show effective inhibition against HIV at non-cytotoxic concentrations, the study highlighted the potential for further modifications to enhance antiviral efficacy .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar compounds have been evaluated for their antibacterial and antifungal activities, showing promising results against various pathogens. The presence of the furan ring is often linked to enhanced bioactivity due to its ability to interact with biological targets.

Synthesis

The synthesis of this compound typically involves the Biginelli reaction or related methodologies that allow for the formation of pyrimidine derivatives. The process generally includes:

  • Condensation : Reacting furan derivatives with phenyl and methyl groups under acidic conditions.
  • Cyclization : Facilitating the formation of the tetrahydropyrimidine structure.
  • Functionalization : Introducing sulfanylidene groups to enhance biological activity.

Case Study 1: Antioxidant Evaluation

In a study investigating Biginelli-type pyrimidines, several derivatives were synthesized and assessed for their antioxidant capacity. The compound 4-(furan-2-yl)-6-methyl-N-phenyl exhibited significant free radical scavenging activity, particularly in assays measuring DPPH and H2_2O2_2 scavenging abilities .

Case Study 2: Antiviral Screening

Another investigation focused on the antiviral potential of similar tetrahydropyrimidine compounds against HIV integrase. While the tested compounds did not inhibit viral replication effectively at low concentrations, they provided insights into structural modifications that could enhance their antiviral properties in future studies .

Data Summary

Activity IC50 Value Reference
Antioxidant Scavenging0.65 µM
Antiviral (HIV IN)Not effective

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